N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-indol-1-yl)acetamide
Description
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-indol-1-yl)acetamide is a bis-indole derivative featuring a chloro substituent at the 5-position of one indole ring and a methyl group at the 5-position of the second indole. The compound’s structure includes a central acetamide linker, which bridges the ethylamine side chain of the 5-chloroindole to the 5-methylindole moiety. This design likely enhances binding interactions with biological targets, such as enzymes or receptors, through dual indole-mediated π-π stacking, hydrogen bonding, or hydrophobic interactions .
Properties
Molecular Formula |
C21H20ClN3O |
|---|---|
Molecular Weight |
365.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methylindol-1-yl)acetamide |
InChI |
InChI=1S/C21H20ClN3O/c1-14-2-5-20-15(10-14)7-9-25(20)13-21(26)23-8-6-16-12-24-19-4-3-17(22)11-18(16)19/h2-5,7,9-12,24H,6,8,13H2,1H3,(H,23,26) |
InChI Key |
YUEOVCKJROCZEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-indol-1-yl)acetamide typically involves the reaction of 5-chloroindole and 5-methylindole with appropriate reagents under controlled conditions. One common method involves the use of acetic anhydride as a reagent, with the reaction carried out in the presence of a base such as pyridine. The reaction mixture is typically heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-indol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following table summarizes structural analogs and their distinguishing properties:
Pharmacokinetic and Physicochemical Properties
- Solubility : The target compound’s chloro and methyl groups reduce aqueous solubility compared to methoxy or hydroxy analogs (e.g., : LogP = 1.4 vs. melatonin derivatives with lower LogP) .
- Metabolic Stability : Chloro substituents resist metabolic degradation better than methoxy or nitro groups, as seen in comparisons with and .
- Binding Affinity : The dual indole system in the target compound may offer synergistic interactions with targets like serotonin receptors or indoleamine 2,3-dioxygenase (IDO), whereas single indole analogs () lack this advantage .
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-indol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C19H19ClN2O2
- Molecular Weight : 342.83 g/mol
- InChI Key : QITMCUHSSYQVSN-UHFFFAOYSA-N
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Cancer Cell Proliferation : The compound has shown promise in inhibiting the proliferation of various cancer cell lines. It targets specific pathways involved in cell cycle regulation and apoptosis.
- Modulation of Neurotransmitter Systems : The indole derivatives are known to interact with serotonin receptors, which may contribute to neuroprotective effects and potential antidepressant activities.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anti-proliferative | MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |
| Neuroprotective | SH-SY5Y (Neuroblastoma) | 10.0 | Serotonin receptor modulation |
| Inhibition of HSET (KIFC1) | DLD1 (Colon Cancer) | 2.7 | Competitive inhibition |
Case Studies
Several studies have investigated the biological activity of this compound:
- Cancer Cell Studies : A study demonstrated that this compound effectively induced apoptosis in MCF-7 cells, leading to a significant reduction in cell viability at concentrations as low as 5 µM. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent.
- Neuropharmacological Effects : In vitro studies on SH-SY5Y cells revealed that the compound could enhance neuronal survival under stress conditions, suggesting its utility in neurodegenerative diseases. The modulation of serotonin receptors was identified as a key factor contributing to these protective effects.
- Targeting HSET : High-throughput screening identified this compound as a potent inhibitor of HSET, a kinesin involved in centrosome clustering in cancer cells. The IC50 value was reported at 2.7 µM, indicating strong selectivity against other mitotic kinesins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
